N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Description
N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H13FN4O3S and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.06923963 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have been studied for their antimycobacterial properties . These compounds are suggested to have a selective inhibition of Mycobacterium tuberculosis (Mtb) over a selected panel of non-tuberculous mycobacteria (NTM) .
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of the growth of mycobacterium tuberculosis
Biochemical Pathways
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may affect the biochemical pathways essential for the survival and replication of these bacteria.
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-14-7-5-13(20)6-8-14)28-19-22-16(10-23(11)19)12-3-2-4-15(9-12)24(26)27/h2-10H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPRPMVXNIYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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